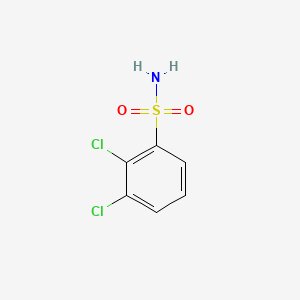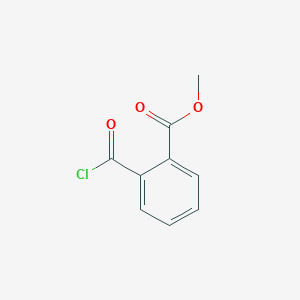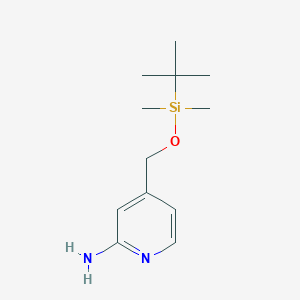
2,3-Dichlorobenzenesulfonamide
概要
説明
2,3-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is a white powder with a melting point of 224-225°C .
Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms and a sulfonamide group . The InChI code for this compound is1S/C6H5Cl2NO2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H, (H2,9,10,11) . Physical And Chemical Properties Analysis
2,3-Dichlorobenzenesulfonamide is a white powder with a melting point of 224-225°C . It has a molecular weight of 226.08 .科学的研究の応用
Pharmaceutical Research: Anticancer Activity
2,3-Dichlorobenzenesulfonamide: may be explored as a precursor in the synthesis of compounds with potential anticancer properties. Similar to its relative compound 2,4-Dichlorobenzenesulfonamide , it could be used to create chalcone derivatives that exhibit cytotoxic effects on cancer cells .
将来の方向性
Research on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety has shown promising anticancer and antioxidant properties . These compounds displayed notable anticancer effects on various human cancer cells and also showed dose-dependent activity against neutrophil elastase . This suggests potential future directions for the development of therapeutic agents based on 2,3-Dichlorobenzenesulfonamide.
特性
IUPAC Name |
2,3-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJARBNAXWFCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429135 | |
| Record name | 2,3-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82967-94-0 | |
| Record name | 2,3-Dichlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,3-dichlorobenzenesulfonamide contribute to its activity as a CCR4 antagonist?
A1: While the paper focuses on derivatives of 2,3-dichlorobenzenesulfonamide, it highlights that this specific structure was not ideal for CCR4 antagonism. The research aimed to identify modifications that would improve its activity. X-ray diffraction studies revealed that incorporating a pyrazole ring led to intramolecular hydrogen bonding with the sulfonamide NH group. This interaction promoted a "clip or orthogonal conformation," believed to be crucial for binding to CCR4 []. Replacing the 2,3-dichlorobenzenesulfonamide with a 5-chlorothiophenesulfonamide further enhanced the compound's properties. Ultimately, the study demonstrated that simply having the 2,3-dichlorobenzenesulfonamide moiety wasn't sufficient for optimal activity; specific structural modifications were needed to improve binding and achieve desirable CCR4 antagonism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)





![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)


![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)